

An In-depth Technical Guide to Cholesteryl-TEG azide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl-TEG azide

Cat. No.: B12052929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl-TEG azide is a valuable bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining the lipophilic cholesterol anchor with a flexible triethylene glycol (TEG) spacer and a reactive azide group, makes it a powerful tool for the targeted delivery and modification of biomolecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and key characterization data.

Chemical Structure and Properties

Cholesteryl-TEG azide possesses a well-defined molecular architecture designed for specific functionalities. The cholesterol moiety facilitates membrane insertion and cellular uptake, while the TEG linker enhances solubility and provides spatial separation between the cholesterol anchor and the azide group. The terminal azide is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to a wide variety of alkyne-modified molecules such as peptides, oligonucleotides, and small molecule drugs.

Chemical Formula: C₃₆H₆₂N₄O₅

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate[1]

A 2D representation of the chemical structure is provided below:

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **Cholesteryl-TEG azide**.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Cholesteryl-TEG azide**.

Property	Value	Reference
Molecular Weight	630.90 g/mol	
Molecular Formula	C36H62N4O5	
Physical Form	Solid	
Storage Temperature	-20°C	

Synthesis of Cholesteryl-TEG Azide

The synthesis of **Cholesteryl-TEG azide** is a multi-step process that can be logically divided into three key stages: tosylation of the TEG linker, attachment of the tosylated TEG to cholesterol, and subsequent azidation. While a specific, detailed protocol for the direct synthesis of **Cholesteryl-TEG azide** is not readily available in peer-reviewed literature, a reliable synthetic route can be constructed based on established methodologies for similar cholesterol derivatives. The following protocol is a representative example.

Experimental Workflow

Figure 2: Synthetic workflow for **Cholesteryl-TEG azide**.

Experimental Protocols

Step 1: Synthesis of Triethylene glycol monotosylate (TEG-Tosylate)

- Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Procedure:
 - Dissolve triethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.
 - Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.
 - Allow the reaction mixture to stir at room temperature for 12-16 hours.
 - Pour the reaction mixture into ice-water and extract with dichloromethane.
 - Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield triethylene glycol monotosylate.

Step 2: Synthesis of Cholesteryl-TEG-Tosylate

- Materials: Cholesterol, Sodium hydride (NaH), Triethylene glycol monotosylate, Anhydrous Tetrahydrofuran (THF).
- Procedure:
 - Suspend sodium hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

- Add a solution of cholesterol (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add a solution of triethylene glycol monotosylate (1.2 equivalents) in anhydrous THF to the reaction mixture.
- Heat the reaction to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to 0 °C and cautiously quench with methanol.
- Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain Cholesteryl-TEG-Tosylate.

Step 3: Synthesis of **Cholesteryl-TEG Azide**

- Materials: Cholesteryl-TEG-Tosylate, Sodium azide (NaN₃), Anhydrous Dimethylformamide (DMF).
- Procedure:
 - Dissolve Cholesteryl-TEG-Tosylate (1 equivalent) in anhydrous DMF.
 - Add sodium azide (3-5 equivalents) to the solution.
 - Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
 - After the reaction is complete, cool to room temperature and pour into water.
 - Extract the aqueous mixture with ethyl acetate.

- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, **Cholesteryl-TEG azide**.

Characterization Data

Detailed characterization data for **Cholesteryl-TEG azide** is not widely published. However, based on the known spectra of cholesterol and TEG derivatives, the expected NMR and mass spectrometry data would be as follows:

- ¹H NMR (CDCl₃): The spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at ~5.3 ppm and numerous overlapping signals in the aliphatic region (0.6-2.5 ppm). The protons of the TEG linker would appear as a series of multiplets in the range of 3.5-3.7 ppm, and the methylene protons adjacent to the azide group would be shifted slightly downfield.
- ¹³C NMR (CDCl₃): The spectrum would display the characteristic 27 carbon signals of the cholesterol core, along with the signals corresponding to the TEG linker carbons, typically in the 60-72 ppm region.
- Mass Spectrometry (ESI-MS): The positive ion mode ESI-MS would be expected to show a prominent peak corresponding to the sodium adduct [M+Na]⁺.

Applications in Research and Drug Development

The unique properties of **Cholesteryl-TEG azide** make it a highly sought-after reagent in various research and therapeutic applications:

- Targeted Drug Delivery: The cholesterol moiety can be incorporated into liposomes or lipid nanoparticles (LNPs) to enhance their stability and facilitate the delivery of encapsulated drugs to specific cells and tissues.

- Oligonucleotide Conjugation: **Cholesteryl-TEG azide** is widely used to modify antisense oligonucleotides and siRNAs. The cholesterol anchor improves cellular uptake and bioavailability of these therapeutic nucleic acids.
- Bioconjugation and Imaging: The azide group allows for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling the tracking and visualization of cholesterol-modified constructs in biological systems.

In conclusion, **Cholesteryl-TEG azide** is a pivotal chemical tool for researchers and professionals in the field of drug delivery and bioconjugation. Its straightforward, albeit multi-step, synthesis and versatile reactivity open up a plethora of opportunities for the development of novel therapeutics and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholesteryl-TEG azide | C₃₆H₆₂N₄O₅ | CID 99937269 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cholesteryl-TEG Azide: Structure, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12052929#cholesteryl-teg-azide-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com